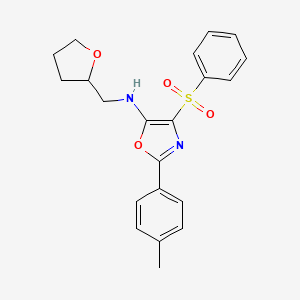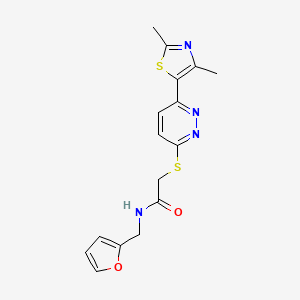![molecular formula C23H23NO4 B2710870 N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide CAS No. 900295-36-5](/img/structure/B2710870.png)
N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide, also known as MCC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MCC belongs to the class of chromenone derivatives and has a molecular weight of 381.50 g/mol.
Mecanismo De Acción
The mechanism of action of N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways that are involved in cell proliferation, apoptosis, and inflammation. N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide has been shown to activate the caspase cascade, leading to the induction of apoptosis in cancer cells. N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide has also been shown to activate the Nrf2/ARE signaling pathway, leading to the upregulation of antioxidant enzymes and the protection of neurons against oxidative stress-induced damage. Furthermore, N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide has been shown to inhibit the NF-κB signaling pathway, leading to the suppression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide has been shown to exert various biochemical and physiological effects in vitro and in vivo. N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various cell cycle and apoptosis-related proteins. N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide has also been shown to enhance the activity of antioxidant enzymes and reduce the levels of reactive oxygen species, leading to the protection of neurons against oxidative stress-induced damage. Furthermore, N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide has several advantages for lab experiments, including its ease of synthesis, high purity, and potent activity in various research fields. However, N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, it is important to use appropriate controls and safety measures when working with N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide in lab experiments.
Direcciones Futuras
There are several future directions for the research on N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide, including the development of novel N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide derivatives with improved activity and selectivity, the investigation of the molecular mechanisms underlying the anticancer, neuroprotective, and anti-inflammatory effects of N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide, and the evaluation of the therapeutic potential of N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide in animal models of cancer, neurodegenerative diseases, and inflammation. Furthermore, the combination of N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential toxicity.
Métodos De Síntesis
N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide can be synthesized using a simple and efficient method that involves the condensation of 4-methoxyphenacyl bromide and cyclohexanecarboxylic acid in the presence of a base catalyst. The resulting product is then subjected to a series of reactions that involve the addition of various reagents and solvents, leading to the formation of N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide. The purity and yield of N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide can be improved by using different purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide has been extensively studied for its potential applications in various research fields such as cancer therapy, neuroprotection, and inflammation. N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide has been shown to exhibit potent antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide has also been shown to protect neurons against oxidative stress-induced damage and improve cognitive function in animal models of neurodegenerative diseases. Furthermore, N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-27-17-13-11-15(12-14-17)20-21(25)18-9-5-6-10-19(18)28-23(20)24-22(26)16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDZGOUTTWQBGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-6-hydroxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2710788.png)


![N-Cycloheptyl-2-[3-(2-oxoazetidin-1-yl)phenoxy]acetamide](/img/structure/B2710793.png)
![5-chloro-N-[2-(diethylamino)-2-(3-methoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2710794.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2710799.png)
![11-Iodo-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide](/img/structure/B2710801.png)
![N'-[(E)-furan-2-ylmethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2710802.png)

![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2710806.png)
![2-Fluoro-5-[[methyl(prop-2-ynyl)amino]methyl]benzonitrile](/img/structure/B2710807.png)
![2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2710809.png)
